molecular formula C17H21ClN2O3 B5058336 butyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

butyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5058336
M. Wt: 336.8 g/mol
InChI Key: CGRBAVUMRITWND-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine ring occurs in many important biological compounds, including the nucleobases cytosine, thymine, and uracil .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a reaction such as a Biginelli reaction . This is a multi-component reaction between an aldehyde, a β-keto ester, and urea or a derivative thereof .


Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, with various substituents attached at the 1, 4, and 6 positions. The butyl group at the 4 position and the 2-chlorophenyl group at the 1 position would likely have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions at the positions activated by the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the pyrimidine ring and the various substituents. For example, the butyl group would likely make the compound more hydrophobic, while the 2-chlorophenyl group could potentially participate in π-π stacking interactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrimidine derivatives have biological activity and are used as pharmaceuticals or agrochemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activity .

properties

IUPAC Name

butyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-4-5-10-23-16(21)14-11(2)20(3)17(22)19-15(14)12-8-6-7-9-13(12)18/h6-9,15H,4-5,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRBAVUMRITWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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